2,4-Dichloropyrimidine-5-carboxylic acid

説明

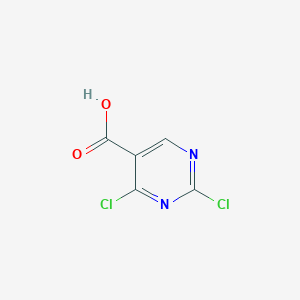

2,4-Dichloropyrimidine-5-carboxylic acid (CAS: 37131-89-8) is a halogenated pyrimidine derivative with the molecular formula C₅H₂Cl₂N₂O₂ and a molecular weight of 192.99 g/mol. It features two chlorine atoms at the 2- and 4-positions of the pyrimidine ring and a carboxylic acid group at the 5-position. Key properties include:

- Melting point: 90–97°C

- Predicted boiling point: 368.4°C

- pKa: 0.97 ± 0.32 (indicating strong acidity)

- Storage: Requires inert atmosphere and storage at <−20°C .

This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electrophilic reactivity, particularly in nucleophilic substitution reactions .

特性

IUPAC Name |

2,4-dichloropyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIHUCXXDVVSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620484 | |

| Record name | 2,4-Dichloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37131-89-8 | |

| Record name | 2,4-Dichloro-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37131-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37131-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with carbon dioxide under specific conditions to introduce the carboxylic acid group . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient and cost-effective production.

化学反応の分析

Types of Reactions: 2,4-Dichloropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form complex organic molecules.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications .

科学的研究の応用

Chemistry

- Building Block for Complex Molecules : It serves as an essential intermediate in synthesizing pharmaceuticals and agrochemicals. Its unique structure allows for various substitution reactions, enabling the formation of diverse derivatives.

Biology

- Antimicrobial Properties : Research indicates that 2,4-dichloropyrimidine-5-carboxylic acid exhibits potent antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL .

- Antifungal Activity : The compound has shown effectiveness against Candida albicans, with an IC50 value of 25 µg/mL, indicating its potential as an antifungal agent .

Medicine

- Drug Development : Ongoing research explores its potential in developing novel therapeutic agents targeting various diseases. Its mechanism involves inhibiting enzymes related to DNA synthesis or repair, contributing to its anticancer properties .

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and as an intermediate in chemical syntheses. Its ability to undergo various chemical reactions makes it valuable in creating new compounds with desired properties.

Antimicrobial Efficacy Study

- Objective : Evaluate the antimicrobial activity against Escherichia coli and Staphylococcus aureus.

- Findings : The compound exhibited MICs of 32 µg/mL against both bacterial strains.

Antifungal Activity Assessment

- Objective : Test antifungal properties against Candida albicans.

- Findings : Showed an IC50 value of 25 µg/mL, suggesting effective inhibition of fungal growth.

Data Tables

| Biological Activity | Target Organism | MIC (µg/mL) | IC50 (µg/mL) |

|---|---|---|---|

| Antimicrobial | E. coli | 32 | N/A |

| Antimicrobial | S. aureus | 32 | N/A |

| Antifungal | Candida albicans | N/A | 25 |

作用機序

The mechanism of action of 2,4-Dichloropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a range of biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares 2,4-dichloropyrimidine-5-carboxylic acid with four structurally related pyrimidine derivatives:

Reactivity and Functional Group Influence

Electrophilic Reactivity :

- The dichloro substitution in the parent compound enhances electrophilicity at the 2- and 4-positions, making it reactive toward nucleophiles (e.g., amines, alkoxides). This contrasts with 2-chloro-4-methylpyrimidine-5-carboxylic acid , where the methyl group reduces ring activation, limiting substitution reactions .

- The carboxylic acid group enables hydrogen bonding and salt formation, influencing solubility in polar solvents. Its replacement with a carboxamide (as in 2,4-dichloropyrimidine-5-carboxamide) improves lipid solubility, which is advantageous in blood-brain barrier penetration for CNS-targeting drugs .

The hydroxyl group at C6 may participate in intramolecular hydrogen bonding, stabilizing specific conformations . Ethyl ester derivatives (e.g., ethyl 2,4-dichloropyrimidine-5-carboxylate) are less polar than the carboxylic acid, facilitating use in organic-phase reactions. These esters are common precursors for hydrolysis to the free acid .

生物活性

2,4-Dichloropyrimidine-5-carboxylic acid is a heterocyclic compound characterized by its unique structural features, including two chlorine atoms at the 2 and 4 positions and a carboxylic acid group at the 5 position. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antimicrobial and antifungal agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : CHClNO

- Molecular Weight : 192.99 g/mol

- Structure :

- Pyrimidine ring with two chlorine substituents.

- Carboxylic acid functional group.

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for drug development. Its interactions with various biological targets have been studied extensively.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated against several pathogens, demonstrating effectiveness in inhibiting bacterial and fungal growth. Binding affinity studies reveal that it interacts with specific enzymes and receptors involved in pathogen metabolism.

Antifungal Activity

In vitro studies have shown that this compound exhibits antifungal activity against common strains such as Candida albicans. The mechanism of action involves disruption of fungal cell wall synthesis and function.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- One-Pot Reactions : Effective regioselective double Suzuki coupling reactions yield diarylated pyrimidines, which can be further modified to enhance biological activity.

- Chlorination Processes : The compound can be synthesized from uracil derivatives using chlorinating agents in high yields .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : Evaluate the antimicrobial activity against Escherichia coli and Staphylococcus aureus.

- Findings : The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both bacteria, indicating potent activity.

-

Antifungal Activity Assessment :

- Objective : Test antifungal properties against Candida albicans.

- Findings : Showed an IC50 value of 25 µg/mL, suggesting effective inhibition of fungal growth.

- Mechanistic Studies :

Data Tables

| Biological Activity | Target Organism | MIC (µg/mL) | IC50 (µg/mL) |

|---|---|---|---|

| Antimicrobial | E. coli | 32 | N/A |

| Antimicrobial | S. aureus | 32 | N/A |

| Antifungal | Candida albicans | N/A | 25 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,4-dichloropyrimidine-5-carboxylic acid?

- Methodological Answer : The synthesis typically involves chlorination of pyrimidine-5-carboxylic acid derivatives. For instance, chlorination using POCl₃ or SOCl₂ under reflux conditions (80–100°C) with catalytic DMF can yield the dichlorinated product. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >95% purity .

- Key Data : Molecular formula: C₅H₂Cl₂N₂O₂; Molecular weight: 192.99 g/mol; CAS: 37131-89-8 .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine positions on the pyrimidine ring). For example, ¹³C NMR typically shows a carbonyl peak near 165–170 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z: 192.99) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often include acetonitrile/water with 0.1% formic acid .

Advanced Research Questions

Q. How does this compound serve as a precursor in antitumor drug development?

- Methodological Answer : The compound’s dichlorinated pyrimidine core is a key pharmacophore for kinase inhibitors. Researchers modify the carboxylic acid group via amidation or esterification to enhance bioavailability. For example, coupling with amines (e.g., using EDC/HOBt) generates prodrugs targeting thymidylate synthase. In vitro cytotoxicity assays (e.g., MTT on HeLa cells) and pharmacokinetic studies (plasma stability, logP) are critical for validating efficacy .

- Data Contradiction Note : Some studies report reduced activity in analogs lacking electron-withdrawing groups at the 5-position, highlighting the need for structure-activity relationship (SAR) optimization .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The C2 and C4 positions are electrophilic due to electron-deficient pyrimidine rings, favoring SNAr reactions with amines or thiols .

- Molecular Docking : Simulate interactions with biological targets (e.g., EGFR kinase) using software like AutoDock Vina. Focus on hydrogen bonding (carboxylic acid group) and hydrophobic contacts (chlorine atoms) .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations). For example, discrepancies in ¹H NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃) .

- Collaborative Reproducibility : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC guidelines) to confirm spectral assignments. Publish raw data in open-access repositories for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。